Cas no 886498-49-3 ((2,3-Difluorophenyl)methanesulfonyl chloride)

(2,3-Difluorophenyl)methanesulfonyl chloride is a versatile sulfonylating reagent used in organic synthesis, particularly for introducing the (2,3-difluorophenyl)methanesulfonyl group into target molecules. Its key advantages include high reactivity with nucleophiles, enabling efficient sulfonamide or sulfonate ester formation under mild conditions. The difluorophenyl moiety enhances electrophilicity, improving selectivity in reactions. This compound is valuable in pharmaceutical and agrochemical research for modifying bioactive molecules. It is typically handled under anhydrous conditions due to moisture sensitivity. Proper storage and handling ensure consistent performance in synthetic applications.
(2,3-Difluorophenyl)methanesulfonyl chloride structure
886498-49-3 structure
商品名:(2,3-Difluorophenyl)methanesulfonyl chloride
CAS番号:886498-49-3
MF:C7H5O2F2SCl
メガワット:226.6282
MDL:MFCD06798045
CID:1069192
PubChem ID:2761454

(2,3-Difluorophenyl)methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • (2,3-Difluorophenyl)methanesulfonyl chloride
    • 2,3-DIFLUOROBENZYLSULFONYL CHLORIDE
    • AKOS010077457
    • 886498-49-3
    • (2,3-DIFLUOROPHENYL)METHANESULPHONYL CHLORIDE
    • EN300-258448
    • AB29768
    • (2,3-difluorophenyl)methanesulfonylChloride
    • MFCD06798045
    • PS-10882
    • GEO-03054
    • CS-0243063
    • SY204648
    • SCHEMBL20498046
    • DTXSID00375780
    • G27354
    • MDL: MFCD06798045
    • インチ: InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
    • InChIKey: IVOZQYVSUGBOER-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C(=C1)F)F)CS(=O)(=O)Cl

計算された属性

  • せいみつぶんしりょう: 225.9666846g/mol
  • どういたいしつりょう: 225.9666846g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

(2,3-Difluorophenyl)methanesulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-258448-0.05g
(2,3-difluorophenyl)methanesulfonyl chloride
886498-49-3 95%
0.05g
$66.0 2024-06-18
Key Organics Ltd
PS-10882-100MG
(2,3-Difluorophenyl)methanesulphonyl chloride
886498-49-3 >95%
100mg
£146.00 2025-02-08
Enamine
EN300-258448-5g
(2,3-difluorophenyl)methanesulfonyl chloride
886498-49-3 95%
5g
$1142.0 2023-09-14
TRC
D458848-100mg
(2,3-Difluorophenyl)methanesulfonyl Chloride
886498-49-3
100mg
$ 230.00 2022-06-05
eNovation Chemicals LLC
D642557-10g
(2,3-Difluorophenyl)methanesulfonyl chloride
886498-49-3 95%
10g
$1050 2024-05-25
Key Organics Ltd
PS-10882-5MG
(2,3-Difluorophenyl)methanesulphonyl chloride
886498-49-3 >95%
5mg
£46.00 2025-02-08
TRC
D458848-10mg
(2,3-Difluorophenyl)methanesulfonyl Chloride
886498-49-3
10mg
$ 50.00 2022-06-05
Enamine
EN300-258448-0.25g
(2,3-difluorophenyl)methanesulfonyl chloride
886498-49-3 95%
0.25g
$142.0 2024-06-18
Enamine
EN300-258448-10.0g
(2,3-difluorophenyl)methanesulfonyl chloride
886498-49-3 95%
10.0g
$2285.0 2024-06-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1313733-250mg
(2,3-Difluorophenyl)methanesulfonyl chloride
886498-49-3 97%
250mg
¥1580 2023-04-13

(2,3-Difluorophenyl)methanesulfonyl chloride 関連文献

(2,3-Difluorophenyl)methanesulfonyl chlorideに関する追加情報

Introduction to (2,3-Difluorophenyl)methanesulfonyl chloride (CAS No. 886498-49-3)

(2,3-Difluorophenyl)methanesulfonyl chloride, with the CAS number 886498-49-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of both fluorine atoms and a sulfonyl chloride group, make it a versatile building block for medicinal chemists.

The< strong>fluorine substituents at the 2 and 3 positions of the phenyl ring play a pivotal role in modulating the electronic properties and metabolic stability of the resulting compounds. Fluorinated aromatic compounds are widely recognized for their enhanced binding affinity to biological targets, improved pharmacokinetic profiles, and increased resistance to enzymatic degradation. These attributes have made< strong>fluorinated intermediates indispensable in modern drug discovery.

In recent years, there has been a surge in research focused on leveraging< strong>halogenated aromatic compounds for the development of next-generation therapeutics. Specifically, sulfonyl chlorides have emerged as valuable reagents for introducing sulfonyl groups into complex molecular frameworks. The reactivity of sulfonyl chlorides allows for facile coupling with amines, alcohols, and other nucleophiles, facilitating the construction of diverse scaffolds.

The< strong>CAS no. 886498-49-3 designation ensures that researchers can reliably source this compound from reputable suppliers while adhering to stringent quality control measures. This reliability is essential for maintaining consistency in synthetic protocols and ensuring reproducibility across different laboratories.

One of the most compelling applications of< strong>(2,3-Difluorophenyl)methanesulfonyl chloride lies in its utility as a precursor for designing kinase inhibitors. Kinases are enzymes that play critical roles in numerous cellular signaling pathways, making them attractive targets for therapeutic intervention. By incorporating fluorine atoms into kinase inhibitors, researchers can enhance their selectivity and potency. For instance, studies have demonstrated that fluorinated sulfonyl compounds exhibit improved binding to tyrosine kinase domains due to favorable interactions with aromatic pockets and hydrogen bonding networks.

The< strong>sulfonyl chloride moiety in this compound is particularly valuable for its ability to participate in nucleophilic substitution reactions under mild conditions. This characteristic allows medicinal chemists to efficiently modify existing molecular architectures or construct entirely new ones without requiring harsh reaction conditions that might lead to side products or decomposition.

In addition to its role in kinase inhibition research, (2,3-Difluorophenyl)methanesulfonyl chloride has found applications in the synthesis of antiviral and anticancer agents. The presence of both fluorine atoms and a sulfonyl group provides a rich chemical handle for further derivatization, enabling the creation of compounds with tailored biological activities. For example, recent studies have explored its use in generating novel sulfonamides with potent antiviral properties by reacting it with various amine sources.

The< strong>fluorine atoms at the 2 and 3 positions of the phenyl ring contribute significantly to the lipophilicity and metabolic stability of derived compounds. This is particularly important in drug development, where optimizing these properties can lead to improved bioavailability and reduced clearance rates. Additionally, fluorine atoms can influence electronic effects within the molecule, affecting both reactivity and binding interactions with biological targets.

The synthesis of< strong>(2,3-Difluorophenyl)methanesulfonyl chloride typically involves multi-step organic transformations starting from commercially available precursors such as 2,3-difluorobenzene. Advanced synthetic methodologies have been developed to achieve high yields and purity levels while minimizing waste generation. These efforts align with growing trends toward sustainable chemistry practices within the pharmaceutical industry.

Electrochemical methods have also been explored as viable alternatives for synthesizing halogenated aromatic compounds like this one. Such approaches offer advantages such as milder reaction conditions, reduced energy consumption, and improved atom economy compared to traditional thermal methods.

The< strong>CAS no. 886498-49-3 provides a unique identifier that ensures accurate documentation and traceability throughout the research process. This is particularly important when dealing with complex synthetic routes involving multiple intermediates where even minor impurities can significantly impact downstream applications.

In conclusion,< strong>(2,3-Difluorophenyl)methanesulfonyl chloride represents an indispensable tool for synthetic chemists working on pharmaceuticals and agrochemicals alike. Its unique structural features enable its use as a versatile intermediate in creating molecules with enhanced biological activity while maintaining favorable pharmacokinetic properties through strategic fluorination at key positions on an aromatic scaffold.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:886498-49-3)(2,3-Difluorophenyl)methanesulfonyl chloride
A1186435
清らかである:99%
はかる:1g
価格 ($):277.0